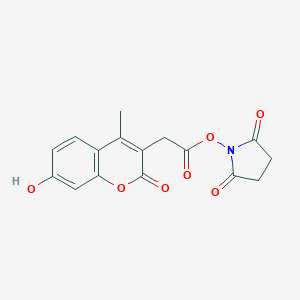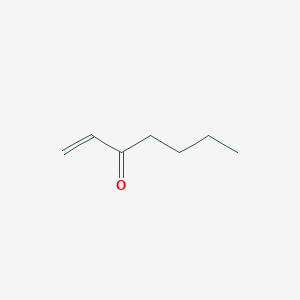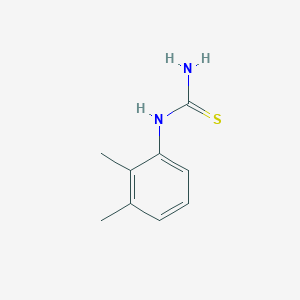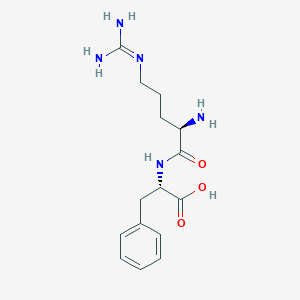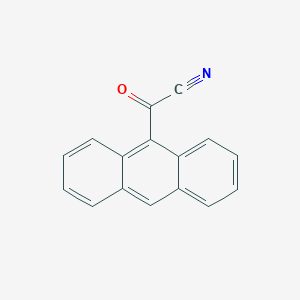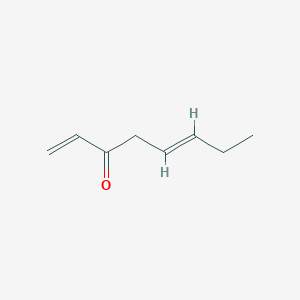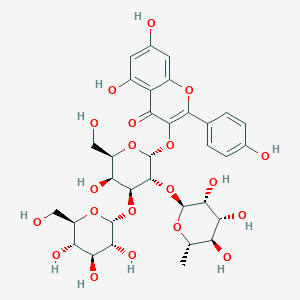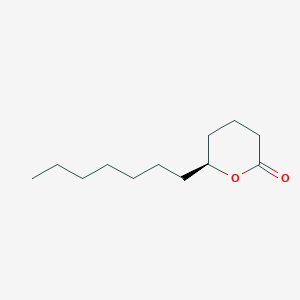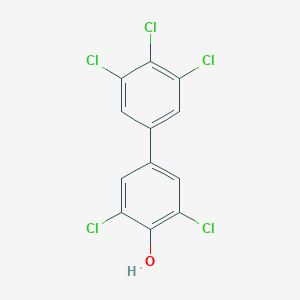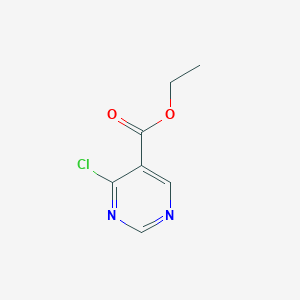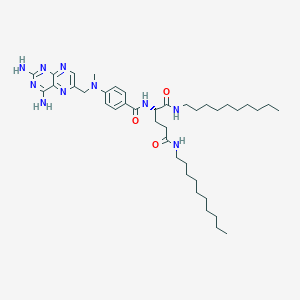
(S)-N,N'-Didecyl-2-((4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)amino)pentanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N,N'-Didecyl-2-((4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)amino)pentanediamide, also known as DDPM-2571, is a compound that has attracted a lot of attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
(S)-N,N'-Didecyl-2-((4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)amino)pentanediamide works by inhibiting the activity of enzymes that are involved in various cellular processes. It has been shown to inhibit the activity of bacterial and fungal enzymes, as well as enzymes involved in cancer cell growth. (S)-N,N'-Didecyl-2-((4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)amino)pentanediamide also disrupts the integrity of cell membranes, leading to cell death.
Biochemical And Physiological Effects
(S)-N,N'-Didecyl-2-((4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)amino)pentanediamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of bacterial and fungal cells, as well as cancer cells. (S)-N,N'-Didecyl-2-((4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)amino)pentanediamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (S)-N,N'-Didecyl-2-((4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)amino)pentanediamide has been shown to have anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
One advantage of using (S)-N,N'-Didecyl-2-((4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)amino)pentanediamide in lab experiments is its ability to penetrate cell membranes and target specific cells. This makes it a potentially useful tool for drug delivery and targeted therapy. However, one limitation of (S)-N,N'-Didecyl-2-((4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)amino)pentanediamide is its complex structure, which makes it difficult to synthesize and study.
Future Directions
There are many potential future directions for research on (S)-N,N'-Didecyl-2-((4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)amino)pentanediamide. One area of interest is its potential as a drug delivery system for targeted therapy. Additionally, further studies could be conducted to investigate the antibacterial, antifungal, and anti-inflammatory properties of (S)-N,N'-Didecyl-2-((4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)amino)pentanediamide. Further research could also be conducted to explore the potential of (S)-N,N'-Didecyl-2-((4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)amino)pentanediamide as a treatment for cancer.
Synthesis Methods
(S)-N,N'-Didecyl-2-((4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)amino)pentanediamide is a complex compound that can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2,4-diamino-6-pteridinylmethylamine with N,N'-didecylpentanediamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with benzoyl chloride to obtain (S)-N,N'-Didecyl-2-((4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)amino)pentanediamide.
Scientific Research Applications
(S)-N,N'-Didecyl-2-((4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)amino)pentanediamide has potential applications in various fields of scientific research. It has been studied for its antibacterial and antifungal properties, as well as its ability to inhibit the growth of cancer cells. (S)-N,N'-Didecyl-2-((4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)amino)pentanediamide has also been investigated for its potential as a drug delivery system, as it can penetrate cell membranes and target specific cells.
properties
CAS RN |
136181-93-6 |
|---|---|
Product Name |
(S)-N,N'-Didecyl-2-((4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)amino)pentanediamide |
Molecular Formula |
C40H64N10O3 |
Molecular Weight |
733 g/mol |
IUPAC Name |
(2S)-N,N'-didecyl-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanediamide |
InChI |
InChI=1S/C40H64N10O3/c1-4-6-8-10-12-14-16-18-26-43-34(51)25-24-33(39(53)44-27-19-17-15-13-11-9-7-5-2)47-38(52)30-20-22-32(23-21-30)50(3)29-31-28-45-37-35(46-31)36(41)48-40(42)49-37/h20-23,28,33H,4-19,24-27,29H2,1-3H3,(H,43,51)(H,44,53)(H,47,52)(H4,41,42,45,48,49)/t33-/m0/s1 |
InChI Key |
JHUNGZQPXRVEDL-XIFFEERXSA-N |
Isomeric SMILES |
CCCCCCCCCCNC(=O)CC[C@@H](C(=O)NCCCCCCCCCC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
SMILES |
CCCCCCCCCCNC(=O)CCC(C(=O)NCCCCCCCCCC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Canonical SMILES |
CCCCCCCCCCNC(=O)CCC(C(=O)NCCCCCCCCCC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
synonyms |
methotrexate-N,N'-bis(decylamide) MTX bis(decylamide) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



